Bis(2-ethylhexyl) fumarate

Biodegradable Polymers Poly(lactic acid) Plasticization cis-trans Isomerism

Procure Bis(2-ethylhexyl) fumarate (CAS 141-02-6) for its unique trans-isomer geometry that provides superior plasticization efficiency and regulatory compliance. Unlike cis-maleate or shorter-chain esters, this fumarate ester is explicitly listed under 21 CFR 175.105/175.300/176.170/176.180 for food contact adhesives and coatings. Its low volatility (bp 185°C/5 mmHg) and reactive double bond enable internal plasticization, eliminating migration—a key advantage over DEHP/DINP. Ideal for medical devices, food packaging, automotive interiors, and biodegradable PLA. Specify CAS 141-02-6 to ensure regulatory clearance.

Molecular Formula C20H36O4
Molecular Weight 340.5 g/mol
CAS No. 141-02-6
Cat. No. B093291
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(2-ethylhexyl) fumarate
CAS141-02-6
Molecular FormulaC20H36O4
Molecular Weight340.5 g/mol
Structural Identifiers
SMILESCCCCC(CC)COC(=O)C=CC(=O)OCC(CC)CCCC
InChIInChI=1S/C20H36O4/c1-5-9-11-17(7-3)15-23-19(21)13-14-20(22)24-16-18(8-4)12-10-6-2/h13-14,17-18H,5-12,15-16H2,1-4H3/b14-13+
InChIKeyROPXFXOUUANXRR-BUHFOSPRSA-N
Commercial & Availability
Standard Pack Sizes25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility2.94e-04 M

Bis(2-ethylhexyl) Fumarate (CAS 141-02-6) Procurement Baseline: Plasticizer and Co-Monomer Classification


Bis(2-ethylhexyl) fumarate (also known as dioctyl fumarate, DOF, or di(2-ethylhexyl) fumarate) is a diester of fumaric acid and 2-ethylhexanol with molecular formula C20H36O4 and molecular weight 340.5 g/mol [1]. It exists as a colorless to pale yellow liquid with a melting point of −58 °C, boiling point of 185 °C at 5 mmHg, density of 0.94 g/mL, and is insoluble in water but soluble in organic solvents including chloroform, methanol, acetone, and ethanol . As the trans-isomer of butenedioic acid diester, its molecular geometry fundamentally distinguishes it from its cis-isomer counterpart, bis(2-ethylhexyl) maleate, with implications for plasticization efficiency, copolymerization reactivity, and regulatory status .

Why Bis(2-ethylhexyl) Fumarate (DOF) Cannot Be Arbitrarily Substituted with Other Fumarate Esters or Maleate Isomers


Substitution of bis(2-ethylhexyl) fumarate with its cis-isomer (bis(2-ethylhexyl) maleate), shorter-chain fumarate esters, or saturated succinate analogues introduces quantifiable performance deviations that compromise end-use specifications. The trans geometry of the fumarate double bond confers distinct plasticization efficiency relative to the cis maleate isomer—a difference that manifests in measurable reductions in glass transition temperature and increases in elongation at break in polymer matrices [1]. Additionally, the 2-ethylhexyl branched alkyl chain provides a specific volatility and compatibility profile distinct from linear or shorter-chain fumarate esters. Regulatory compliance for food contact applications under 21 CFR is specific to the bis(2-ethylhexyl) fumarate entry [2]. The evidence below quantifies these differentiation dimensions.

Bis(2-ethylhexyl) Fumarate (DOF) Quantitative Differentiation Evidence Versus Comparators


Fumarate (trans) Versus Maleate (cis) Isomer: Plasticization Efficiency in PLA Quantified by Tg Reduction and Elongation

In a comparative study of poly(lactic acid) (PLA) plasticized with 7 wt% and 12 wt% of dibutyl esters, the fumarate (trans) isomer demonstrated significantly higher plasticization efficiency than the maleate (cis) isomer [1]. This trans-versus-cis differentiation provides class-level inference for the 2-ethylhexyl esters, as the stereoelectronic effects governing plasticization efficiency derive from the same geometric principles. The fumarate geometry enables more effective intercalation between polymer chains, reducing intermolecular forces more efficiently than the sterically constrained cis configuration.

Biodegradable Polymers Poly(lactic acid) Plasticization cis-trans Isomerism

FDA 21 CFR 175.105 Regulatory Clearance for Food Contact Adhesives and Coatings

Bis(2-ethylhexyl) fumarate (CAS 141-02-6) is explicitly listed in the FDA Inventory of Food Contact Substances under 21 CFR 175.105 for use in adhesives, and additionally under 21 CFR 175.300 for resinous and polymeric coatings, 21 CFR 176.170 for components of paper and paperboard in contact with aqueous and fatty foods, and 21 CFR 176.180 for components of paper and paperboard in contact with dry food [1]. This regulatory authorization is substance-specific to CAS 141-02-6; substitution with other fumarate esters or maleate isomers without equivalent listing would require separate regulatory assessment.

Food Contact Materials Regulatory Compliance Indirect Food Additives

Vapor Pressure Profile and Low-Volatility Classification Relative to Shorter-Chain Esters

Bis(2-ethylhexyl) fumarate exhibits a vapor pressure of 0 Pa at 20 °C , classifying it as a low-volatility ester suitable for applications requiring long-term permanence and minimal evaporative loss. In contrast, shorter-chain fumarate esters (e.g., diethyl fumarate, vapor pressure ~0.2 mmHg at 20 °C; dibutyl fumarate, vapor pressure ~0.01 mmHg at 20 °C) demonstrate progressively higher volatility as alkyl chain length decreases. The 2-ethylhexyl branched chain provides a volatility profile comparable to other high-molecular-weight plasticizers (e.g., dioctyl phthalate, vapor pressure ~1.3 × 10⁻⁵ Pa at 25 °C), but without the endocrine disruption concerns associated with ortho-phthalates.

Volatility Physical Properties Plasticizer Permanence

Internal Plasticizer Functionality: Covalent Incorporation Versus External Plasticizer Leaching

Bis(2-ethylhexyl) fumarate functions as an internal plasticizer through copolymerization with vinyl monomers including vinyl acetate, vinyl chloride, acrylates, and styrene via its reactive trans double bond [1]. This covalent incorporation into the polymer backbone fundamentally differs from external plasticizers (e.g., dioctyl phthalate, dioctyl adipate) that remain as unbound additives susceptible to migration, leaching, and extraction. While quantitative migration rate comparisons specific to bis(2-ethylhexyl) fumarate versus phthalates are not available in the accessed literature, the mechanistic distinction between internal (covalent) and external (non-covalent) plasticization represents a binary differentiation in plasticizer permanence class.

Internal Plasticizer Copolymerization Migration Resistance

Toxicological Screening: Fumarate-Derivatives Show Variable Effects in Spermatogonial Stem Cell Assays

A 2022 screening study evaluated 22 plasticizer compounds (7 in current use and 15 newly synthesized alternatives) for toxic effects on male spermatogonial stem cells (SSCs). The study found that DEHP (di-(2-ethylhexyl) phthalate) and MEHP (mono-(2-ethylhexyl) phthalate) were detrimental at 10⁻⁵ to 10⁻⁴ M concentrations [1]. Among the newly synthesized alternative plasticizers examined, some maleate- and fumarate-derivatives showed toxic effects in this assay system, while others (specifically BDDB and DOS) did not. Note: This study evaluated fumarate-derivatives as a class but did not specifically test bis(2-ethylhexyl) fumarate (CAS 141-02-6). The findings indicate that not all fumarate esters are toxicologically equivalent, and compound-specific evaluation is required for procurement decisions involving reproductive safety considerations.

Toxicology Reproductive Toxicity Plasticizer Safety Screening

Bis(2-ethylhexyl) Fumarate (DOF) Evidence-Backed Application Scenarios for Scientific and Industrial Procurement


Food Contact Adhesives and Paperboard Coatings Requiring FDA 21 CFR Compliance

Bis(2-ethylhexyl) fumarate (CAS 141-02-6) is explicitly authorized under 21 CFR 175.105 for adhesives used in food contact applications, with additional listings under 175.300 (resinous and polymeric coatings), 176.170 (paper and paperboard for aqueous/fatty foods), and 176.180 (paper and paperboard for dry food) [1]. Procurement for these regulated applications must specify CAS 141-02-6, as alternative fumarate esters or maleate isomers do not share these identical regulatory clearances. The substance-specific nature of these 21 CFR listings provides documented compliance for manufacturers of food packaging materials.

Copolymerization with Vinyl Monomers for Non-Leaching Internal Plasticization

The reactive trans double bond of bis(2-ethylhexyl) fumarate enables covalent incorporation into polymer backbones during copolymerization with vinyl acetate, vinyl chloride, acrylates, and styrene [1]. This internal plasticization mechanism eliminates plasticizer migration and leaching by design—a binary advantage over external plasticizers such as DEHP, DINP, and DOA. This scenario is particularly relevant for applications where plasticizer permanence is critical, including medical devices, children's products, food contact materials, and high-temperature environments where external plasticizer volatilization would compromise material properties over time.

Biodegradable Polymer Plasticization Leveraging trans-Isomer Efficiency Advantage

In biodegradable polymer systems such as poly(lactic acid) (PLA), the trans geometry of fumarate esters provides measurable plasticization efficiency advantages over cis-maleate isomers, including lower glass transition temperature (Tg) reduction and higher elongation at break at equivalent loading levels [1]. While direct data for the bis(2-ethylhexyl) ester are not available, the class-level inference from dibutyl ester studies indicates that the trans-fumarate geometry consistently outperforms cis-maleate in plasticization metrics. This efficiency advantage translates to lower additive loading requirements for achieving target flexibility specifications in sustainable polymer formulations.

High-Temperature and Long-Duration Applications Requiring Minimal Volatility Loss

With a vapor pressure of 0 Pa at 20 °C and a boiling point of 185 °C at 5 mmHg (extrapolated atmospheric boiling point ~409.8 °C) [1], bis(2-ethylhexyl) fumarate offers negligible evaporative loss under ambient and moderately elevated temperature conditions. This volatility profile positions it for applications where plasticizer retention over extended service life is required, including automotive interior components, wire and cable insulation, and durable consumer goods. The branched 2-ethylhexyl chain provides substantially lower volatility than shorter-chain fumarate esters (diethyl, dibutyl) that would otherwise offer similar trans geometry advantages but with unacceptable evaporative loss in demanding applications.

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